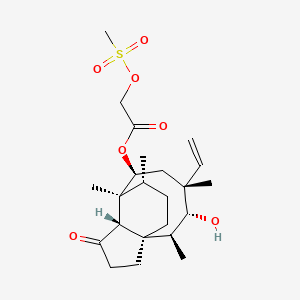
Pleuromutilin-22-mesylate
Descripción general
Descripción
Pleuromutilin-22-mesylate, also known as Mutilin Impurities, is a semi-synthetic antibiotic derived from the fungus Pleurotus mutilus . It is used in the treatment of bacterial infections caused by Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Clostridium perfringens .
Synthesis Analysis
The total synthesis of pleuromutilin, the parent compound of this compound, has been reported . The synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure . Libraries of substituted 1,2,3-triazole derivatives were synthesized at the pleuromutilin C20 position by applying a recent anti-Markovnikov hydroazidation protocol to directly install an azido group .
Molecular Structure Analysis
This compound has a complex molecular structure. The chemical structure of pleuromutilin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity .
Chemical Reactions Analysis
Pleuromutilin, the parent compound of this compound, undergoes various chemical reactions during its biosynthesis. Two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 456.59 g/mol . The chemical formula is C₂₃H₃₆O₇S .
Aplicaciones Científicas De Investigación
1. Chemical Modification and Synthesis
Pleuromutilin-22-mesylate, as a derivative of pleuromutilin, has been a subject of chemical research. Berner et al. (1986) studied the configuration reversal of the vinyl group at carbon 12 through reversible retro-en-reaction, offering insights into its chemical behavior and potential for further modification (Berner, Vyplel, Schulz, & Schneider, 1986). Additionally, Xue-pin (2013) focused on the synthesis of pleuromutilin mesylate, outlining the optimal conditions for its preparation (Xue-pin, 2013).
2. Conjugation Studies for Drug Design
Research has also explored the conjugation of pleuromutilin derivatives to enhance their pharmaceutical properties. Lolk et al. (2008) investigated the binding of pleuromutilin conjugates with nucleosides to bacterial ribosomes, providing a basis for rational drug design (Lolk et al., 2008).
3. Mechanism of Action and Resistance
Understanding the mode of action and resistance mechanisms is crucial for developing effective antibiotics. Paukner and Riedl (2017) reviewed the structural characteristics, antibacterial activity, and resistance development of pleuromutilins, highlighting their potential in treating various bacterial infections (Paukner & Riedl, 2017).
4. Antibacterial Properties and Clinical Applications
The antibacterial properties and the potential of pleuromutilins for human and animal health have been extensively reviewed. Novak and Shlaes (2010) discussed the synthesis and potential of pleuromutilins in systemic therapy for humans, focusing on modifications at the C(14) side chain (Novak & Shlaes, 2010). Goethe et al. (2019) covered the biosynthesis, interaction with bacterial ribosomes, clinical agents, and bacterial resistance modes of pleuromutilins (Goethe, Heuer, Ma, Wang, & Herzon, 2019).
5. Biosynthetic Pathways and Optimization
The biosynthesis of pleuromutilins and their congeners has been a key area of research. Yamane et al. (2017) reported on the biosynthetic machinery of diterpene pleuromutilin isolated from basidiomycete fungi, providing insights for enzymatic synthesis of natural products (Yamane et al., 2017).
Mecanismo De Acción
Target of Action
Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .
Safety and Hazards
Pleuromutilin-22-mesylate is classified as hazardous . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Direcciones Futuras
The development of new pleuromutilin derivatives, such as Pleuromutilin-22-mesylate, is ongoing. These efforts aim to improve the bioactivity and pharmacokinetic properties of pleuromutilin . The unique mechanism of action and low risk of resistance make pleuromutilin derivatives a valuable addition to the antibiotic arsenal .
Propiedades
IUPAC Name |
[(1R,2S,3R,4R,6S,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15-,17+,19-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZCNHNKCXZHZ-VIRBKFQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]23CCC(=O)[C@@H]2[C@]1([C@H](C[C@]([C@@H]([C@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60924-38-1 | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta(8)annulen-8-yl((methylsulfonyl)oxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060924381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl[(methylsulfonyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-[(methylsulfonyl)oxy]-, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
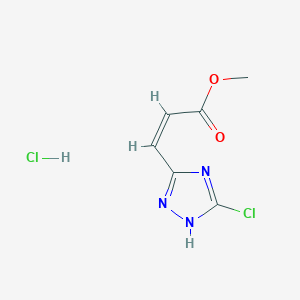
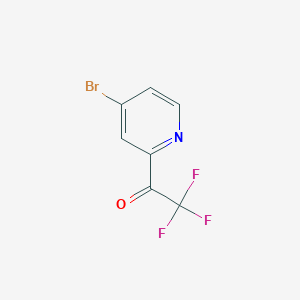
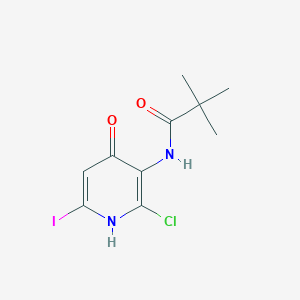

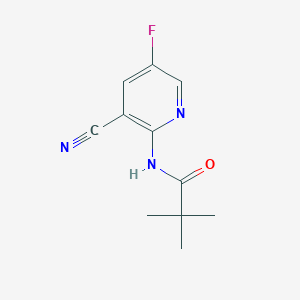
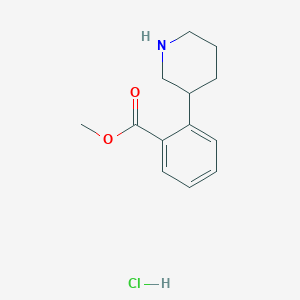
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)

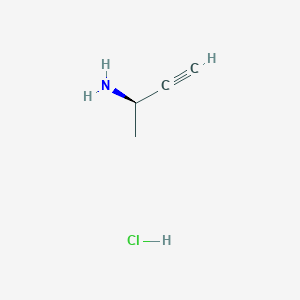
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)